5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone ring substituted with dimethyl and methylphenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-amino-5,5-dimethyl-2-cyclohexen-1-one with 3-methylphenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with a similar cyclohexenone structure but lacking the dimethyl and methylphenylamino substitutions.
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: Similar structure but with a phenylamino group instead of a methylphenylamino group.
5,5-Dimethyl-3-(diethylamino)-cyclohex-2-en-1-one: Contains a diethylamino group instead of a methylphenylamino group.
Uniqueness
The uniqueness of 5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one lies in its specific substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5,5-dimethyl-3-(3-methylanilino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-11-5-4-6-12(7-11)16-13-8-14(17)10-15(2,3)9-13/h4-8,16H,9-10H2,1-3H3 |
InChI Key |
FSWZTHYTZCBJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)CC(C2)(C)C |
Origin of Product |
United States |
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